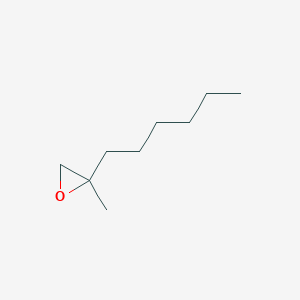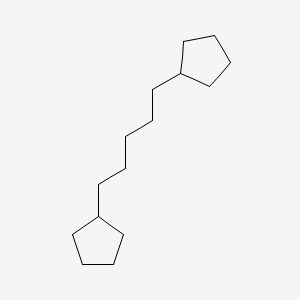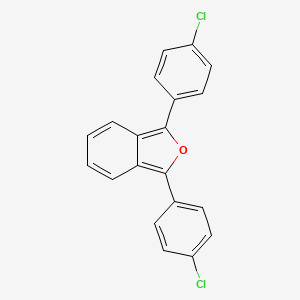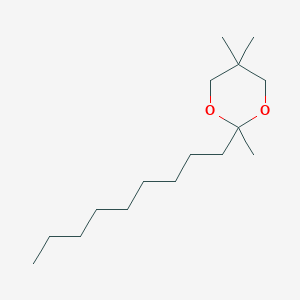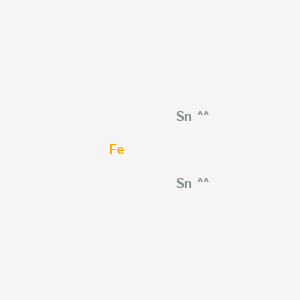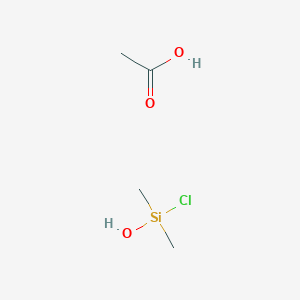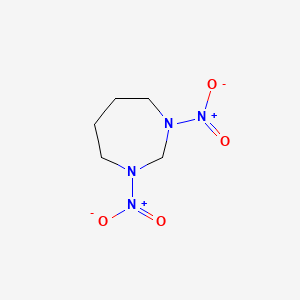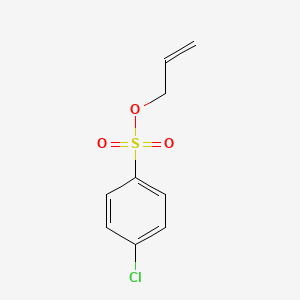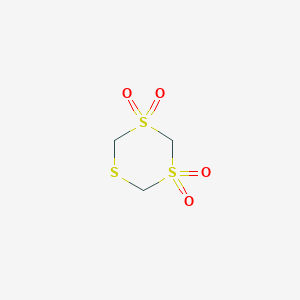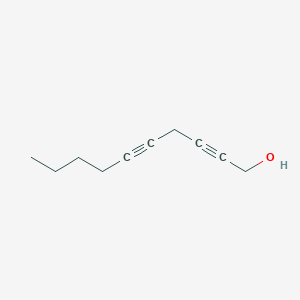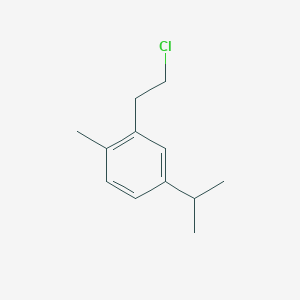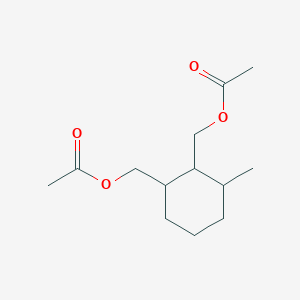
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate is an organic compound with the molecular formula C₁₃H₂₂O₄ It is a derivative of cyclohexane, where two methanediyl diacetate groups are attached to the 1 and 2 positions of a 3-methylcyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexane-1,2-diol.
Acetylation: The diol undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Hydrolysis: 3-methylcyclohexane-1,2-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate involves its interaction with biological molecules. The ester groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate: Unique due to its specific substitution pattern on the cyclohexane ring.
Cyclohexane-1,2-diyl diacetate: Lacks the methyl group at the 3-position, resulting in different chemical and biological properties.
Cyclohexane-1,2-diyl dimethanol: Contains hydroxyl groups instead of acetate groups, leading to different reactivity and applications.
Uniqueness
The presence of the methyl group at the 3-position and the ester groups at the 1 and 2 positions of the cyclohexane ring make this compound unique
Properties
CAS No. |
5332-77-4 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
[2-(acetyloxymethyl)-3-methylcyclohexyl]methyl acetate |
InChI |
InChI=1S/C13H22O4/c1-9-5-4-6-12(7-16-10(2)14)13(9)8-17-11(3)15/h9,12-13H,4-8H2,1-3H3 |
InChI Key |
NZYGHSMLNBLDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)

